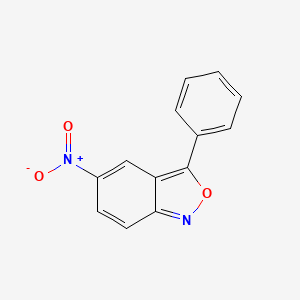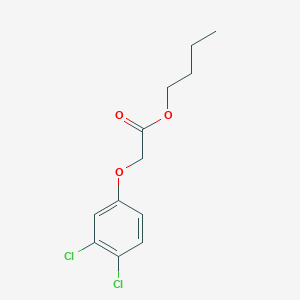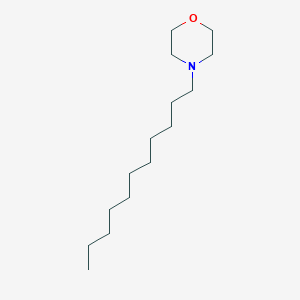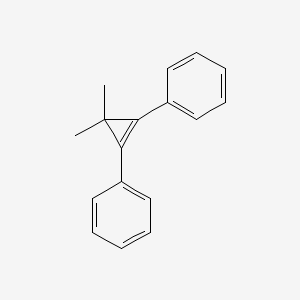
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is an organic compound that features a cyclopropene ring substituted with phenyl and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene typically involves the cyclopropenation of a suitable precursor. One common method is the reaction of phenylacetylene with a dimethylcarbene source under specific conditions. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropene ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and efficiency. Continuous flow reactors might be employed to ensure consistent production rates.
化学反応の分析
Types of Reactions
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaNH2) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce cyclopropane derivatives.
科学的研究の応用
Chemistry
In chemistry, (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
While specific biological or medicinal applications of this compound are not well-documented, similar compounds have been studied for their potential pharmacological properties. Research could explore its use as a precursor for drug development.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.
作用機序
The mechanism by which (3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene exerts its effects would depend on its specific application. In chemical reactions, the cyclopropene ring’s strain and reactivity play a crucial role. In potential biological applications, the compound’s interaction with molecular targets, such as enzymes or receptors, would be key.
類似化合物との比較
Similar Compounds
Cyclopropene: The simplest cyclopropene compound, which serves as a fundamental building block.
Phenylcyclopropene: A compound with a phenyl group attached to the cyclopropene ring.
Dimethylcyclopropene: A compound with two methyl groups attached to the cyclopropene ring.
Uniqueness
(3,3-Dimethyl-2-phenyl-1-cyclopropenyl)-benzene is unique due to the combination of phenyl and dimethyl substitutions on the cyclopropene ring
特性
CAS番号 |
50555-61-8 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
(3,3-dimethyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C17H16/c1-17(2)15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
QUIRCZSUYVLXFS-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
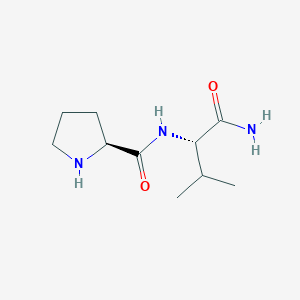
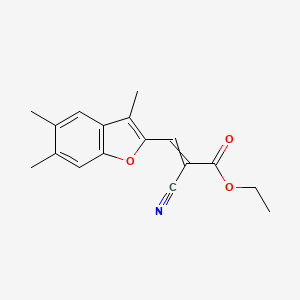
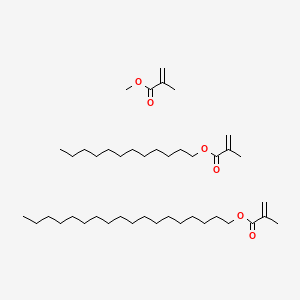


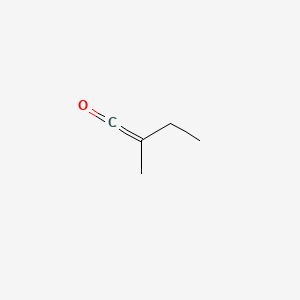
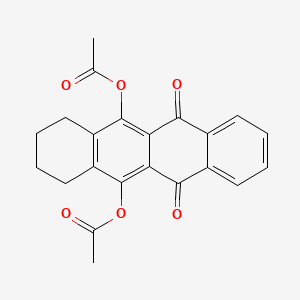
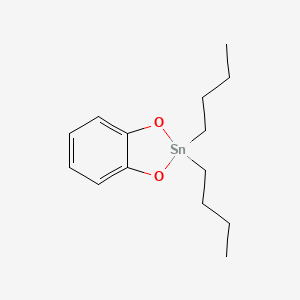
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
